
N-(2,4-dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide (NDEBFC) is a novel compound with a wide range of potential applications in scientific research. It is a derivative of the benzofuran family of compounds and has been studied for its potential use in a variety of biological and pharmacological applications, including as an anti-inflammatory agent, an anti-cancer agent, and an anti-oxidant. NDEBFC is a relatively new compound, and its various applications are still being explored.
Scientific Research Applications
Antibacterial Activity
Compound 7b: exhibits potent antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Notably, it inhibits bacterial RNA polymerase (RNAP), a crucial enzyme involved in RNA synthesis. The compound’s efficacy against clinical isolates of MRSA, VRSA, RRSA, and MPRSP makes it a promising lead for developing bacterial RNAP inhibitors .
Cancer Research
In cancer cells, compound 7b induces apoptosis (programmed cell death), inhibits cell proliferation, and reduces angiogenesis. These effects suggest its potential as an anti-cancer agent.
Novel Heterostilbene Derivative
Compound 7b: belongs to the “heterostilbene” class. It was synthesized as an unprecedented side product during the Biginelli reaction. Its unique structure—ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate—warrants further investigation for various applications .
Pharmacokinetics and Toxicity
Investigating the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and toxicity profile of compound 7b is essential for its clinical development.
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide is bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
The compound interacts with the switch region of the bacterial RNAP . This region can be divided into three pockets: the hydrogen bond sub pocket, the cleft sub pocket, and the hydrophobic pocket . The interaction of the compound with these pockets inhibits the function of RNAP, thereby disrupting RNA synthesis in bacteria .
Biochemical Pathways
The inhibition of RNAP disrupts the transcription process in bacteria, affecting various biochemical pathways dependent on RNA . This includes the synthesis of proteins and other key molecules, leading to the inhibition of bacterial growth .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. It has shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-4-30-18-11-13-21-19(14-18)23(24(31-21)16-8-6-5-7-9-16)25(27)26-20-12-10-17(28-2)15-22(20)29-3/h5-15H,4H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZUTCRWGQXIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

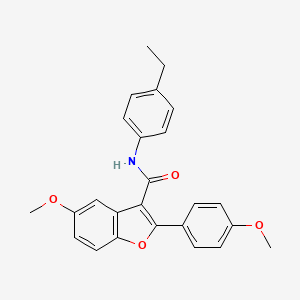
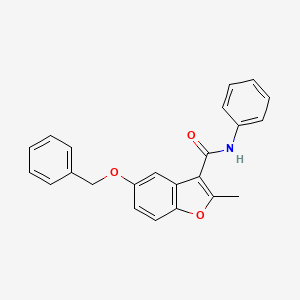

![ethyl 4-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate](/img/structure/B6545020.png)




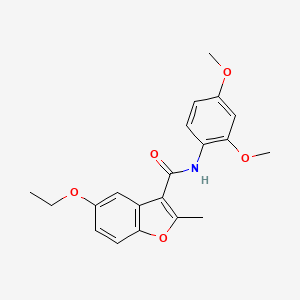

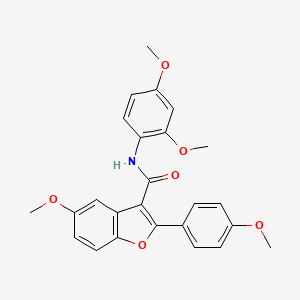
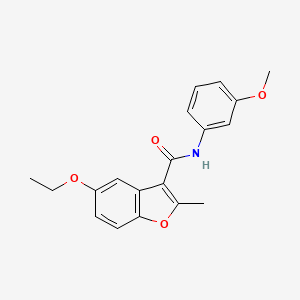
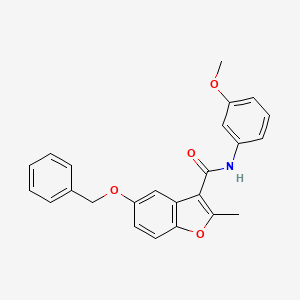
![N-(3-chlorophenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B6545105.png)